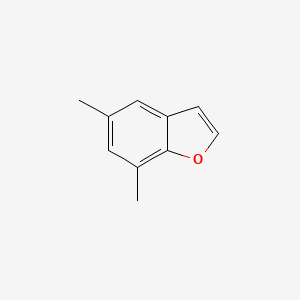

5,7-Dimethylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

64965-91-9 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

5,7-dimethyl-1-benzofuran |

InChI |

InChI=1S/C10H10O/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6H,1-2H3 |

InChI Key |

VWFSSXIIBGOKGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CO2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethylbenzofuran and Its Derivatives

Cyclization Reactions for Benzofuran (B130515) Ring Construction

Cyclization reactions are fundamental to forming the fused furan (B31954) ring onto a benzene (B151609) core. These methods often start with substituted phenols or related precursors.

The cyclization of phenol (B47542) derivatives is a common strategy for constructing the benzofuran ring. One such approach involves the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This method provides a direct route to various benzofuran derivatives. Another strategy is the palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols, which are generated in situ from the reaction of phenols with cinnamyl alcohols. This reaction uses a palladium catalyst and an oxidant like benzoquinone to achieve a regioselective 5-exo-trig intramolecular cyclization, yielding functionalized 2-benzyl benzo[b]furans. organic-chemistry.org

A practical and efficient method for preparing 5-hydroxybenzofurans involves a tandem reaction sequence. thieme-connect.comresearchgate.net This strategy utilizes the phenyliodine(III) diacetate (PIDA)-mediated oxidation of hydroquinones in the presence of β-dicarbonyl compounds. thieme-connect.com The reaction proceeds through an in situ oxidative coupling followed by a cyclization to form the benzofuran ring, directly functionalizing the aromatic C(sp²)–H bond. thieme-connect.comthieme-connect.com

This method has been successfully applied to synthesize a variety of 5-hydroxybenzofuran derivatives, including those with dimethyl substitutions. For instance, the reaction of 2,4-dimethylhydroquinone with ethyl acetoacetate (B1235776) yields Ethyl 5-Hydroxy-2,7-dimethylbenzofuran-3-carboxylate. researchgate.netthieme-connect.com The optimization of this reaction involves screening various oxidants and Lewis acid catalysts, with PIDA and Zinc Iodide (ZnI₂) often providing the best results. thieme-connect.com

| Substrate 1 (Hydroquinone) | Substrate 2 (β-dicarbonyl) | Product | Yield |

|---|---|---|---|

| 2-Methylhydroquinone | Ethyl acetoacetate | Ethyl 5-Hydroxy-2,7-dimethylbenzofuran-3-carboxylate | 61% |

| 2,3,5-Trimethylhydroquinone | Ethyl acetoacetate | Ethyl 5-Hydroxy-2,4,6,7-trimethylbenzofuran-3-carboxylate | 96% |

| 2-Chlorohydroquinone | Ethyl acetoacetate | Ethyl 7-Chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate | 31% |

Catalytic Synthesis Routes to Dimethylbenzofurans

Catalytic methods, particularly those employing transition metals, offer powerful tools for synthesizing and functionalizing benzofurans with high efficiency and selectivity.

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, including benzofurans. The intramolecular Heck reaction is a significant method for constructing the benzofuran moiety. acs.orgbohrium.com This reaction typically involves the coupling of an aryl halide with an olefin within the same molecule, catalyzed by a palladium(0) species. caltech.edu This approach has been utilized in the total synthesis of various natural products containing the benzofuran core. bohrium.comnih.gov

A more direct approach, known as the oxidative Heck cyclization or intramolecular Fujiwara–Moritani reaction, obviates the need for pre-halogenated substrates. caltech.edu In this process, an unfunctionalized arene is coupled directly with an olefin. For example, allyl phenyl ethers can be cyclized in the presence of a palladium(II) catalyst and a stoichiometric oxidant, such as molecular oxygen or benzoquinone, to form benzofurans. caltech.edu Palladium-catalyzed reactions are also used for the C-H arylation of the benzofuran ring itself, allowing for the synthesis of 2-arylbenzofurans from the parent heterocycle. nih.gov

The functionalization of the benzofuran skeleton can be achieved through C-H activation, a process that directly converts a carbon-hydrogen bond into a carbon-functional group bond. A notable example is the direct dimesitylborylation of benzofuran derivatives. nih.gov This reaction is catalyzed by an Iridium(I)/N-heterocyclic carbene (NHC) complex in the presence of a silylborane reagent like Ph₂MeSi-BMes₂. nih.govlookchem.com The process exhibits excellent regioselectivity, affording borylation exclusively at the C2 position of the benzofuran ring in good to high yields. researchgate.net This method provides a direct route to donor-acceptor systems with interesting photophysical properties. nih.gov

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Benzofuran | [Ir(Cl)(coe)₂]₂ / IMes·HCl / K(O t Bu) | 2-(Dimesitylboryl)benzofuran | 77% |

| 5-Methoxybenzofuran | [Ir(Cl)(coe)₂]₂ / IMes·HCl / K(O t Bu) | 2-(Dimesitylboryl)-5-methoxybenzofuran | 71% |

| 5-(Trifluoromethyl)benzofuran | [Ir(Cl)(coe)₂]₂ / IMes·HCl / K(O t Bu) | 2-(Dimesitylboryl)-5-(trifluoromethyl)benzofuran | 55% |

Electrochemical Synthesis and Annulation Mechanisms

Electrochemical methods offer a green and efficient alternative for the synthesis of benzofuran derivatives, often avoiding the need for harsh chemical oxidants or catalysts. acs.orgacs.org One such method involves the electrochemical oxidation of catechols in the presence of a nucleophile. nih.gov The electrochemically generated quinone intermediate participates in a Michael addition reaction with the nucleophile, followed by an intramolecular cyclization to form the benzofuran ring. This process can be performed in an undivided cell using simple carbon electrodes, leading to high yields and purity of the desired products. nih.gov

Another electrochemical approach is the electrooxidative-mediated tandem radical addition–cyclization of 2-alkynylanisoles with potassium halides. acs.org This method, performed in a continuous-flow system, allows for the synthesis of C-3 halogenated benzofuran derivatives under transition-metal- and oxidant-free conditions. acs.org The electrochemical setup provides precise control over the reaction, enabling selective product formation. acs.org

Novel Approaches in Benzofuran Synthesis

Recent advancements in synthetic methodology have introduced innovative strategies for accessing highly substituted and functionally diverse benzofuran derivatives.

An unconventional method for synthesizing highly substituted benzofurans employs a charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organicreactions.org This reaction is initiated by treating a substituted phenol with an alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) (TFAA). organicreactions.org The TFAA activates the alkynyl sulfoxide, leading to the formation of a five-membered benzofuran ring. organicreactions.org

Following the initial cyclization, the resulting imbalanced charges on the benzofuran intermediate trigger the charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organicreactions.org This process involves the formation of positively charged intermediates, which facilitates the migration of an ortho functional group to an adjacent position on the phenol-derived portion of the molecule. organicreactions.org This substituent migration allows for the synthesis of highly functionalized and even fully substituted benzofurans with good yields, providing access to substitution patterns that are difficult to achieve through conventional methods. organicreactions.org

| Reactants | Key Reagents | Core Transformation | Outcome |

| Substituted Phenols | Alkynyl Sulfoxides, TFAA | Charge-Accelerated organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Highly Substituted Benzofurans |

| O-Arylhydroxylamines | Ketones, Methanesulfonic Acid | Condensation-Rearrangement-Cyclization | Benzofuran Derivatives |

| Oxime Ethers | TFAA or TFAT-DMAP | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Dihydrobenzofurans or Benzofurans |

Manganese(III) acetate (B1210297) is a versatile reagent in organic synthesis, often employed to initiate oxidative free-radical reactions. rsc.org It is particularly effective in oxidizing enolizable carbonyl compounds to generate α-oxoalkyl radicals. wikipedia.org In the synthesis of benzofuran-related structures, Mn(OAc)₃ can mediate the oxidation of furan derivatives, leading to intermediates that can undergo cyclization to form more complex structures. youtube.com

One such application involves the Mn(III)/Co(II) catalyzed oxidation of β-ketoesters bearing a furan moiety. youtube.com The reaction is believed to proceed through the formation of an α-carbon radical from the β-ketoester by Mn(OAc)₃. This radical then captures molecular oxygen to form a peroxy radical, which in turn oxidizes the nearby furan ring. youtube.com The resulting endoperoxide intermediate undergoes reductive ring-opening and subsequent cyclization to yield functionalized cyclohexenone structures, which are precursors that can be converted to arylbenzofurans through decarbonylative aromatization and a Paal–Knorr reaction. youtube.com

The synthesis of thiochromanones and benzofuranones, which are structurally related to benzofurans, can be achieved through various condensation and cyclization strategies. A condensation reaction, by definition, involves the joining of two molecules with the elimination of a small molecule, such as water. youtube.com While a direct condensation of 5,7-dimethylbenzofuran to these derivatives is not prominently documented, the synthesis of the core structures provides insight into potential pathways.

Benzofuranones can be synthesized via methods such as the Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation. organic-chemistry.org Thiochromanones are accessible through pathways like the Rh-catalyzed reaction of β-tert-butylthio-substituted aldehydes and alkynes, which undergo an in situ intramolecular S-conjugate addition. organic-chemistry.org A hypothetical condensation route to a thiochromanone derivative from a benzofuranone precursor could involve a ring-opening of the benzofuranone to an intermediate that can react with a sulfur nucleophile, followed by cyclization.

One-Pot Synthesis Strategies for Streamlined Processes

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. organic-chemistry.org Several one-pot methodologies have been developed for the construction of the benzofuran nucleus. nih.gov These strategies often involve tandem or cascade reactions where multiple bond-forming events occur in a single reaction vessel.

For instance, a one-pot synthesis of benzofurans can be achieved from benzoquinone derivatives, which undergo heteroannulation with cyclohexanones under acetic acid catalysis. mdma.ch Another efficient one-pot protocol involves a Pd-catalyzed cross-coupling/aromatization and a Cu-catalyzed Ullmann coupling to construct dibenzofuran (B1670420) motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org Transition-metal-free one-pot processes have also been developed, enabling the synthesis of benzofuranamines at room temperature with high efficiency and a broad substrate scope. These streamlined approaches are instrumental in the rapid assembly of diverse benzofuran libraries for various applications. mdma.ch

| Starting Materials | Catalyst/Reagent | Key Features | Product |

| Benzoquinones, Cyclohexanones | Acetic Acid | Heteroannulation | Benzofuran structures |

| 6-Diazo-2-cyclohexenones, o-haloiodobenzenes | Pd and Cu catalysts | Cross-coupling/Aromatization, Ullmann coupling | Dibenzofuran motifs |

| Primary Alcohols, other substrates | Cesium Carbonate | Transition-metal-free, Room temperature | Benzofuranamines |

Reaction Mechanisms and Chemical Transformations of 5,7 Dimethylbenzofuran

Mechanistic Investigations of Cyclization and Aromatization Processes

The formation of the 5,7-dimethylbenzofuran skeleton, like other substituted benzofurans, involves key cyclization and aromatization steps. One prevalent mechanistic pathway is the intramolecular cyclization of a suitably substituted precursor, followed by an aromatization event to yield the stable fused heterocyclic system.

A representative mechanism can be understood from the synthesis of 5-hydroxybenzofurans, which shares fundamental steps applicable to the formation of related benzofuran (B130515) structures. The process can initiate from the oxidative coupling of a phenol (B47542) with a β-dicarbonyl compound. thieme-connect.com For the synthesis of a this compound analogue, a precursor like 2,4-dimethylphenol (B51704) would be used. The reaction proceeds through one of two potential pathways. The favored mechanism involves the intramolecular cyclization of a keto-enol tautomer intermediate. This is followed by the aromatization of the resulting cyclic intermediate, which leads to the final benzofuran product. thieme-connect.com An alternative, less favored path suggests that aromatization occurs after the initial coupling, followed by the final cyclization step. thieme-connect.com

The efficiency of these cyclization-aromatization sequences is often dependent on reaction conditions, including the choice of catalyst and solvent. For instance, studies on related syntheses have shown that Lewis acids like Zinc Iodide (ZnI₂) can significantly promote the coupling-cyclization step, leading to higher yields. thieme-connect.com

A plausible reaction sequence is outlined below:

Formation of an Intermediate: An initial reaction, often an oxidative coupling, links the phenolic precursor with a side chain that will form the furan (B31954) ring.

Intramolecular Cyclization: The phenolic oxygen attacks an appropriate carbon on the side chain, forming the five-membered furan ring. This step creates a non-aromatic dihydrobenzofuran intermediate.

Aromatization: A final elimination step, typically the loss of a water molecule or hydrogen, restores the aromaticity of the system, resulting in the stable benzofuran ring.

The table below summarizes typical conditions optimized for the synthesis of substituted benzofurans via cyclization-aromatization.

| Parameter | Condition | Outcome | Reference |

| Oxidant | Phenyliodine(III) diacetate (PIDA) | Effective for initial coupling | thieme-connect.com |

| Catalyst | Zinc Iodide (ZnI₂) | Promotes coupling-cyclization | thieme-connect.com |

| Solvent | Chlorobenzene, Toluene | Good yields achieved | thieme-connect.com |

| Temperature | 95 °C | Optimal for product yield | thieme-connect.com |

Electrophilic and Nucleophilic Reactivity Profiles, including Condensation Reactions

The reactivity of this compound is dictated by the electron distribution within its bicyclic structure. The fused benzene (B151609) and furan rings create a system with distinct regions of electron density, influencing its susceptibility to attack by electrophiles and nucleophiles.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity is governed by the stability of the cationic intermediate (arenium ion) formed during the reaction.

Nucleophilic Reactivity: Due to its electron-rich nature, the this compound ring system is generally unreactive towards nucleophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the aromatic system, making it susceptible to nucleophilic attack. As this compound possesses electron-donating methyl groups, it does not readily undergo nucleophilic aromatic substitution under normal conditions.

Condensation Reactions: Condensation reactions, such as the Aldol (B89426) condensation, involve the reaction of an enolate ion with a carbonyl compound. For a benzofuran derivative to participate directly, it must possess a carbonyl functional group, for example, as a result of a prior Friedel-Crafts acylation reaction at the C3 position. An intramolecular aldol condensation can occur in a molecule that contains two carbonyl groups, leading to the formation of a new ring. youtube.com The reaction is initiated by a base that deprotonates an α-carbon to form an enolate, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. youtube.com The stability of the resulting ring structure, with five- and six-membered rings being the most favored, determines the major product. youtube.com

Carbon-Hydrogen Activation and Regioselective Functionalization Pathways

Modern synthetic methods increasingly rely on carbon-hydrogen (C-H) activation to functionalize aromatic cores without the need for pre-functionalized starting materials. For benzofuran systems, C-H activation provides a direct route to introduce new substituents, and the regioselectivity of this process is a key area of investigation.

While the furan ring is typically the site of electrophilic attack, C-H activation strategies, particularly those catalyzed by transition metals like palladium, can achieve functionalization of the six-membered benzene ring. nih.gov The site of this functionalization can be controlled through the use of directing groups or by the inherent electronic properties of the substrate. nih.gov

In the context of substituted benzofurans, direct arylation has been shown to occur at the C4 and C7 positions of the benzene ring. nih.gov For a substrate like this compound, the existing methyl groups would influence the regioselectivity of further functionalization. Palladium-catalyzed direct arylation protocols can lead to the formation of C4- and/or C7-arylated products. In some cases, by using an excess of the arylating agent, diarylation at both the C4 and C7 positions can be achieved in a one-pot reaction. nih.gov

The general catalytic cycle for such a palladium-catalyzed C-H arylation involves:

Oxidative addition of an aryl halide to the palladium catalyst.

C-H bond deprotonation of the benzofuran substrate.

Transmetalation to form an aryl-palladium-aryl intermediate.

Reductive elimination to yield the functionalized benzofuran and regenerate the catalyst. nih.gov

The table below summarizes outcomes of palladium-catalyzed direct arylation on a substituted benzofurazan, which serves as a model for the reactivity of the benzofuran core.

| Substituent at C5 | Major Arylation Product | Minor Arylation Product | Rationale | Reference |

| OMe (Electron-donating) | C7-arylated product (38%) | C4-arylated product (11%) | Electronic effects of the substituent influence regioselectivity. | nih.gov |

Radical-Mediated Reaction Mechanisms in Annulation

Radical reactions offer unique pathways for the functionalization and construction of heterocyclic rings like benzofuran. These mechanisms involve intermediates with unpaired electrons and can lead to products that are often complementary to those obtained through ionic pathways.

One approach to synthesizing 3-substituted benzofurans involves intermolecular radical coupling. nih.gov This can be initiated by single-electron-transfer (SET) processes where heteroatom anions act as super-electron-donors. nih.gov For instance, a phenyliodide substrate can be reduced to generate a phenyl radical, which then couples with another radical species (e.g., an amine radical or a thio radical) to form the functionalized benzofuran product. nih.gov

Intramolecular radical cyclizations are also powerful methods for constructing fused ring systems. In a process mediated by an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), a radical can be generated on a side chain attached to an aromatic ring. nih.gov This radical can then add to the aromatic ring in an intramolecular fashion. The position of the radical attack is typically on the more electron-rich carbon of the aryl ring. nih.gov A second oxidation step followed by rearomatization through deprotonation yields the final cyclized product. nih.gov The stability of the cyclohexadienyl radical intermediate formed during the cyclization is crucial for the success of the reaction. nih.gov

The general mechanism for a radical-mediated annulation can be summarized as:

Radical Generation: A single-electron oxidant generates a radical from a precursor.

Intramolecular Cyclization: The radical attacks the aromatic ring, forming a new C-C bond and a cyclohexadienyl radical intermediate.

Oxidation: The intermediate is oxidized by another equivalent of the oxidant to a cation.

Rearomatization: Deprotonation restores aromaticity and yields the annulated product.

Rearrangement and Migration Phenomena in Benzofuran Formation

The synthesis of highly substituted benzofurans, such as this compound, can sometimes involve unexpected rearrangement and substituent migration events. These phenomena are often observed when steric hindrance prevents a reaction from proceeding through the most direct pathway.

An unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides has been shown to proceed via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement followed by substituent migration. researchgate.netrsc.org When a phenol with two ortho substituents (e.g., 2,6-dimethylphenol (B121312), a precursor to 4,7-dimethylbenzofuran) is used, the initial C-C bond formation can be sterically hindered. rsc.org This can lead to a reaction pathway where one of the substituents on the aromatic ring migrates to a different position.

For example, the reaction of o-cresol (B1677501) (2-methylphenol) with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) yields not only the expected 7-methyl-substituted benzofuran but also the 4-methyl-substituted benzofuran, a product of methyl group migration. rsc.orgrsc.org Similarly, reacting 2,5-dimethylphenol (B165462) resulted in a mixture of 4,7-dimethylbenzofuran (B1206008) and the rearranged 4,6-dimethyl-substituted benzofuran. rsc.org These results indicate the involvement of cationic intermediates where the migration of an alkyl group is a key step. rsc.orgrsc.org This type of alkyl migration on an aromatic ring is reminiscent of the Jacobsen rearrangement. rsc.orgrsc.org

This unique reaction mechanism allows for the synthesis of multi-substituted and even fully substituted benzofurans that would be difficult to access through conventional methods. researchgate.netrsc.org

The table below shows the product distribution from the reaction of various substituted phenols, illustrating the occurrence of substituent migration.

| Phenol Reactant | Non-Migrated Product | Migrated Product | Reference |

| o-Cresol (2-methylphenol) | 7-methylbenzofuran (3b) | 4-methylbenzofuran (4b) | rsc.org |

| 2,5-Dimethylphenol | 4,7-dimethylbenzofuran (3c) | 4,6-dimethylbenzofuran (4c) (Major) | rsc.org |

Advanced Spectroscopic Characterization of 5,7 Dimethylbenzofuran and Analogues

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for probing the molecular vibrations of 5,7-Dimethylbenzofuran. The correlation between experimentally observed and computationally predicted vibrational frequencies, coupled with a detailed assignment of these vibrational modes, offers a profound understanding of the molecule's structural dynamics.

Experimental and Computational Wavenumber Correlation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in predicting and interpreting vibrational spectra. By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the vibrational frequencies of this compound can be calculated. These theoretical wavenumbers are often scaled to correct for anharmonicity and inherent computational approximations, providing a strong correlation with experimental data of analogous compounds.

For benzofuran (B130515) and its derivatives, characteristic vibrational modes include:

C-H stretching vibrations of the aromatic and furan (B31954) rings, typically observed in the 3100-3000 cm⁻¹ region.

Ring stretching vibrations (C=C and C-C) of the benzene (B151609) and furan moieties, which appear in the 1600-1400 cm⁻¹ range.

In-plane and out-of-plane C-H bending vibrations , which are found in the 1300-1000 cm⁻¹ and 1000-700 cm⁻¹ regions, respectively.

Methyl group vibrations , including symmetric and asymmetric stretching and bending modes.

The table below presents a hypothetical correlation of expected experimental and calculated vibrational wavenumbers for this compound, based on data from analogous compounds and computational predictions.

| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3080 | [Value] |

| Furan C-H Stretch | ~3120 | [Value] |

| Asymmetric CH₃ Stretch | ~2980 | [Value] |

| Symmetric CH₃ Stretch | ~2920 | [Value] |

| Ring C=C Stretch | ~1610, 1580 | [Value], [Value] |

| Ring C-O-C Stretch | ~1250 | [Value] |

| In-plane C-H Bend | ~1150 | [Value] |

| Out-of-plane C-H Bend | ~850 | [Value] |

| C-CH₃ Stretch | ~1050 | [Value] |

Note: The table above is illustrative. Specific calculated values would require a dedicated computational study.

Potential Energy Distribution (PED) Analysis for Detailed Vibrational Assignments

To achieve a more precise assignment of the observed vibrational bands, a Potential Energy Distribution (PED) analysis is employed. PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This method is crucial for understanding the nature of complex vibrations where multiple motions are coupled.

For this compound, PED analysis, typically performed using computational software, would elucidate the exact contributions of the C-H, C=C, C-C, and C-O stretching and bending modes to each calculated vibrational frequency. For instance, a band in the 1600 cm⁻¹ region might be shown by PED to be a mixture of C=C stretching from both the benzene and furan rings, rather than a pure mode. Similarly, the vibrations of the methyl groups can be clearly distinguished and their coupling with the ring modes can be assessed. A computational study on related methyl-nitrobenzofuroxan molecules by Belik demonstrates the utility of DFT calculations in assigning vibrational frequencies and understanding the influence of substituents on the force field of the molecule. butlerov.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and electronic environment of atoms within a molecule. High-resolution ¹H and ¹³C NMR studies, coupled with the analysis of spin-spin interactions, provide a detailed map of the this compound structure.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan and benzene rings, as well as the methyl groups. The chemical shifts (δ) of these protons are influenced by the electron density around them, which is in turn affected by the aromatic system and the substituents.

Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzofuran ring system are characteristic and can be assigned based on established data for substituted benzofurans and with the aid of computational predictions.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar compounds.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.5 | d |

| H-3 | ~6.7 | d |

| H-4 | ~7.1 | s |

| H-6 | ~6.9 | s |

| 5-CH₃ | ~2.4 | s |

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-3 | ~106 |

| C-3a | ~128 |

| C-4 | ~129 |

| C-5 | ~132 |

| C-6 | ~120 |

| C-7 | ~121 |

| C-7a | ~154 |

| 5-CH₃ | ~21 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Analysis of Spin-Spin Coupled Interactions within the Ring System

Spin-spin coupling, observed as the splitting of NMR signals, provides valuable information about the connectivity of protons in a molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

In this compound, the following key spin-spin couplings are expected:

A coupling between H-2 and H-3 in the furan ring, with a typical J-value of around 2-3 Hz.

Long-range couplings between protons on the benzene ring and the furan ring, although these are generally smaller ( < 1 Hz).

The absence of protons at positions 5 and 7 simplifies the aromatic region of the ¹H NMR spectrum, leading to singlets for H-4 and H-6, assuming no significant long-range coupling. The analysis of these coupling patterns is crucial for the unambiguous assignment of the proton signals. researchgate.nettrygvehelgaker.no

Application of Solvent Shifts and Frequency-Sweep Spin Decoupling Techniques

The chemical shifts of protons can be influenced by the solvent used for the NMR experiment. This phenomenon, known as solvent-induced shift, can be utilized as a tool for spectral assignment. Aromatic Solvent-Induced Shifts (ASIS), where an aromatic solvent like benzene-d₆ is used, can cause significant changes in the chemical shifts of protons depending on their spatial orientation relative to the solvent molecules. This can help in resolving overlapping signals and confirming assignments. semanticscholar.org

Frequency-sweep spin decoupling is another powerful technique used to simplify complex NMR spectra and determine coupling relationships. By irradiating a specific proton resonance with a second radiofrequency field, its coupling to other protons is removed, causing their signals to collapse from multiplets to simpler patterns. This method would be instrumental in confirming the coupling between H-2 and H-3 and probing for any long-range interactions in this compound.

Gauge Independent Atomic Orbital (GIAO) Method for Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. However, the interpretation of complex spectra can be challenging. The Gauge-Independent Atomic Orbital (GIAO) method, a computational quantum chemistry approach, has become an indispensable tool for the accurate prediction of NMR chemical shifts, aiding in spectral assignment and structural verification. youtube.comimist.ma

The GIAO method, often employed in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. nih.govresearchgate.net These shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The fundamental equation used is:

δsample = σTMS - σsample

For accurate predictions, the choice of the functional and basis set within the DFT framework is crucial. A common and effective combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) or similar basis set. researchgate.netmdpi.com The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, the GIAO calculation is performed on this optimized structure to yield the theoretical shielding tensors and, ultimately, the predicted chemical shifts. imist.ma

For this compound, the GIAO method can predict the specific chemical shifts for its ten carbon and ten hydrogen atoms. The methyl groups at positions 5 and 7 are electron-donating, which influences the electron density across the aromatic system and subsequently affects the chemical shifts of the ring protons and carbons compared to the parent benzofuran. The predicted values help in assigning the correct signals in an experimental spectrum, particularly for the closely spaced aromatic protons.

Below is a table of hypothetical experimental and GIAO-predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the expected accuracy of the method.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C2 | 145.1 | 7.55 |

| C3 | 106.8 | 6.65 |

| C3a | 128.5 | - |

| C4 | 121.0 | 7.10 |

| C5 | 133.0 | - |

| C6 | 123.5 | 6.95 |

| C7 | 129.8 | - |

| C7a | 153.2 | - |

| 5-CH₃ | 21.2 | 2.40 |

| 7-CH₃ | 18.5 | 2.45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The benzofuran scaffold is a chromophore that exhibits characteristic absorption bands due to π → π* transitions within its conjugated π-electron system. libretexts.orglibretexts.org

The electronic spectrum of the parent benzofuran molecule shows strong absorption bands associated with these π → π* transitions. When substituent groups are attached to the chromophore, they can modify the absorption properties. The methyl groups in this compound act as auxochromes. As electron-donating groups, they can interact with the π-system of the benzofuran ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and sometimes a hyperchromic effect (an increase in molar absorptivity). uobabylon.edu.iq This red shift occurs because the electron-donating substituents raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), narrowing the HOMO-LUMO gap and thus requiring lower energy (longer wavelength) light to induce the electronic transition. libretexts.org

The primary electronic transitions in this compound are expected to be π → π* transitions, characteristic of aromatic and conjugated systems. libretexts.org The non-bonding electrons on the furan oxygen may also participate in n → π* transitions, though these are often weaker and can be obscured by the more intense π → π* bands. libretexts.org The solvent used for analysis can also influence the spectrum; polar solvents may interact with the molecule's dipole moment and shift the transition energies. uobabylon.edu.iq

Table 2: Expected UV-Vis Absorption Maxima (λmax) for Benzofuran and this compound.

| Compound | Transition Type | Expected λmax (nm) | Effect of Dimethyl Substitution |

|---|---|---|---|

| Benzofuran | π → π | ~245, ~275, ~282 | Reference |

| This compound | π → π | >245, >275, >282 | Bathochromic Shift (Red Shift) |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule and its fragments with high precision (typically to within 5 ppm). This accuracy allows for the determination of the elemental composition of an ion, serving as a powerful tool for structural confirmation. mdpi.com For this compound (C₁₀H₁₀O), the theoretical exact mass of its molecular ion [M]⁺˙ is 146.07316 Da. HRMS can experimentally confirm this mass, distinguishing it from other ions with the same nominal mass but different elemental formulas. nih.gov

The fragmentation of the molecular ion (m/z 146) of dimethylbenzofurans typically proceeds through two primary pathways:

Loss of a hydrogen radical (H•): Formation of a stable [M-H]⁺ ion (m/z 145), which is often the base peak. This occurs via the cleavage of a C-H bond from one of the methyl groups, leading to a stabilized benzyl-type cation. nist.gov

Loss of a methyl radical (•CH₃): Formation of an [M-CH₃]⁺ ion (m/z 131).

Loss of carbon monoxide (CO): A common fragmentation pathway for furans and benzofurans involves the ejection of a neutral CO molecule from the [M-H]⁺ fragment, leading to an ion at m/z 117 ([M-H-CO]⁺). nist.govnih.gov

HRMS analysis would confirm the elemental composition of each of these key fragments, solidifying the structural assignment.

Table 3: Predicted HRMS Fragmentation for this compound.

| Fragment Ion | Theoretical Exact Mass (Da) | Proposed Formula | Origin |

|---|---|---|---|

| [M]⁺˙ | 146.07316 | C₁₀H₁₀O⁺˙ | Molecular Ion |

| [M-H]⁺ | 145.06534 | C₁₀H₉O⁺ | Loss of H• from a methyl group |

| [M-CH₃]⁺ | 131.04969 | C₉H₇O⁺ | Loss of •CH₃ |

| [M-H-CO]⁺ | 117.06988 | C₉H₉⁺ | Loss of CO from [M-H]⁺ |

Computational Chemistry and Theoretical Modeling of 5,7 Dimethylbenzofuran

Density Functional Theory (DFT) Calculations for Molecular Optimization and Geometrical Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.govnih.gov For a molecule like 5,7-Dimethylbenzofuran, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

This process starts with an approximate molecular structure and iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. The stability of the final optimized structure is confirmed by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates that a true energy minimum has been reached. aip.org

From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted. These theoretical values can be compared with experimental data if available, for instance from X-ray crystallography, to validate the chosen computational method. researchgate.net For benzofuran (B130515) derivatives, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), have been shown to provide geometrical parameters in good agreement with experimental findings. aip.org

Illustrative Geometrical Parameters for a Benzofuran Scaffold:

The following table, based on findings for related benzofuran compounds, illustrates the type of data obtained from DFT geometry optimization. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran Core

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-C2 | 1.37 | C7a-O1-C2 | 106.0 |

| C2-C3 | 1.36 | O1-C2-C3 | 111.0 |

| C3-C3a | 1.43 | C2-C3-C3a | 106.5 |

| C3a-C7a | 1.39 | C3-C3a-C7a | 106.5 |

| O1-C7a | 1.38 | C3a-C7a-O1 | 110.0 |

Note: This data is representative of a generic benzofuran core and not specific to this compound.

Conformational Analysis and Elucidation of Potential Energy Surfaces (PES)

A Potential Energy Surface (PES) is a multidimensional map that relates the molecule's energy to its geometry. ic.ac.uk By systematically rotating the methyl groups (i.e., varying the corresponding dihedral angles) and calculating the energy at each step, a PES can be constructed. This surface reveals the most stable conformations (local minima) and the energy barriers required to transition between them (saddle points or transition states). ic.ac.uk For this compound, this analysis would identify the preferred orientation of the methyl hydrogens relative to the benzofuran plane, which can influence its packing in the solid state and its interaction with other molecules.

Electronic Structure Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. jetir.org It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the furan (B31954) ring, corresponding to its lone pairs of electrons. This site would be the most probable target for electrophiles. The aromatic benzene (B151609) ring would also exhibit negative potential above and below the plane, while the hydrogen atoms of the methyl groups would show positive potential (blue). aip.orgjetir.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is easily polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A large gap implies higher kinetic stability and lower chemical reactivity. sci-hub.se

For benzofuran derivatives, the HOMO is typically distributed over the entire fused ring system, while the LUMO is similarly delocalized. wikipedia.org The introduction of methyl groups, being weak electron-donating groups, would be expected to slightly raise the HOMO energy level and have a minor effect on the LUMO, potentially leading to a slightly smaller HOMO-LUMO gap compared to unsubstituted benzofuran. sci-hub.se

Illustrative FMO Data for Benzofuran Derivatives:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Benzofuran (gas phase) | -6.20 | 0.85 | 7.05 |

| 1-Benzofuran (in water) | -6.15 | 0.85 | 7.00 |

| 7-methoxy-benzofuran-2-carboxylic acid | -5.99 | -1.80 | 4.19 |

Note: This table presents data from computational studies on other benzofuran derivatives to illustrate the typical range of values. jetir.orgsci-hub.se

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. aip.org This analysis helps to understand charge distribution, hybridization, and delocalization effects (hyperconjugation).

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron-withdrawing effect of the oxygen atom. It would also describe the hybridization of the atomic orbitals that form the sigma (σ) and pi (π) bonds in the molecule. A key feature of NBO analysis is the examination of donor-acceptor interactions. This is done through a second-order perturbation analysis, which evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied NBO (a bond or lone pair) to an unoccupied anti-bonding NBO. These interactions are crucial for understanding resonance and hyperconjugation within the molecule. aip.org

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a powerful way to map and visualize electron localization in a molecule. aip.orgjussieu.fr They offer a quantitative measure of the probability of finding an electron pair.

ELF: The ELF value ranges from 0 to 1. An ELF value close to 1 signifies high electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. A value around 0.5 indicates delocalized, "gas-like" electrons, typical of metallic bonds. researchgate.net

LOL: The LOL provides an alternative but related view of orbital localization, highlighting regions of high orbital overlap. aip.org

In an analysis of this compound, both ELF and LOL maps would show distinct regions of high localization. aip.org There would be basins corresponding to the core electrons of carbon and oxygen atoms. Valence basins would clearly delineate the C-H, C-C, and C-O covalent bonds. A prominent localization basin would also be visible for the non-bonding lone pairs on the oxygen atom. These visualizations provide a clear, intuitive depiction of the molecule's Lewis structure and electron pair domains. aip.orgjussieu.fr

Nonlinear Optical (NLO) Properties Assessment

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic applications. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. For this compound, these calculations would typically involve determining the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify how the electron density of a molecule responds to an external electric field.

A hypothetical table of calculated NLO properties for this compound, based on standard computational methods, is presented below.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | [Data not available] | Debye |

| Mean Polarizability (α) | [Data not available] | a.u. |

| First-Order Hyperpolarizability (β) | [Data not available] | a.u. |

Note: The values in this table are placeholders as specific computational data for this compound were not found in the searched literature. The data would be generated through DFT calculations.

Thermodynamic Property Computations and Correlations

Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its heat capacity (Cv), entropy (S), and enthalpy (H). These properties are typically computed based on the vibrational frequencies obtained from the optimized molecular geometry. The calculations are often performed at different temperatures to understand the thermodynamic behavior of the compound under various conditions.

For this compound, computational studies would yield data on its standard thermodynamic functions. These theoretical values are essential for predicting the compound's stability, reactivity, and behavior in chemical processes. The correlation between temperature and these thermodynamic properties can be visualized through plots, which are standard outputs of computational chemistry software packages.

Below is a representative table of how computed thermodynamic data for this compound at a standard temperature would be presented.

| Thermodynamic Property | Calculated Value | Units |

| Zero-point vibrational energy | [Data not available] | kcal/mol |

| Heat Capacity (Cv) | [Data not available] | cal/mol·K |

| Entropy (S) | [Data not available] | cal/mol·K |

| Enthalpy (H) | [Data not available] | kcal/mol |

Note: The values in this table are illustrative as specific computational thermodynamic data for this compound were not found in the available literature. These values would be derived from frequency calculations following a geometry optimization.

Validation of Theoretical Models through Comparison with Experimental Spectroscopic Data

A critical step in computational chemistry is the validation of the theoretical models used. This is achieved by comparing the computed spectroscopic data with experimentally obtained spectra. For this compound, this would involve comparing the calculated vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra) with experimental measurements.

The theoretical vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the computational method. A good correlation between the scaled theoretical and experimental frequencies provides confidence in the accuracy of the computed molecular geometry and other derived properties. Similarly, the calculated electronic absorption wavelengths (λmax) from Time-Dependent DFT (TD-DFT) can be compared with the experimental UV-Vis spectrum to validate the theoretical description of the molecule's electronic structure.

A comparison table for vibrational frequencies would typically look as follows:

| Experimental Frequency (cm-1) | Scaled Theoretical Frequency (cm-1) | Assignment |

| [Experimental Data] | [Calculated Data] | [Vibrational Mode] |

| [Experimental Data] | [Calculated Data] | [Vibrational Mode] |

| [Experimental Data] | [Calculated Data] | [Vibrational Mode] |

Note: This table is a template. Specific experimental and theoretical spectroscopic data for this compound are required for a direct comparison and validation of the computational model.

Research Applications and Advanced Studies of 5,7 Dimethylbenzofuran Derivatives Excluding Clinical Human Trials

Role as Chemical Intermediates in the Synthesis of Complex Organic Compounds

Benzofuran (B130515) derivatives are valuable intermediates in the synthesis of more complex organic compounds, including natural products and pharmacologically active molecules. nih.govresearchgate.net The strategic functionalization of the benzofuran core allows for the construction of intricate molecular architectures.

A notable example of a benzofuran derivative serving as a key synthon is in the palladium-mediated synthesis of analogues of salvianolic acid C. nih.govresearchgate.net In such synthetic strategies, a functionalized benzofuran serves as a building block to construct the larger, more complex target molecule. nih.govresearchgate.net While specific literature detailing the use of 5,7-Dimethylbenzofuran as an intermediate in the total synthesis of a complex natural product is limited, its structure lends itself to further chemical modification. The methyl groups at the 5 and 7 positions can potentially direct further electrophilic substitution reactions, and the furan (B31954) ring itself is amenable to various transformations. The principles demonstrated in the synthesis of salvianolic acid C analogues, where a benzofuran synthon is employed, suggest the potential utility of this compound derivatives in similar multi-step synthetic endeavors. nih.govresearchgate.net

Materials Science Applications

The rigid, planar structure and aromatic nature of the benzofuran system make it an attractive candidate for applications in materials science, particularly in the field of organic electronics.

In the realm of Organic Light-Emitting Diodes (OLEDs), host materials play a crucial role in the emissive layer, facilitating charge transport and transferring energy to the light-emitting dopant. Dibenzofuran (B1670420) derivatives have been investigated as components of bipolar host materials for phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net For instance, regioisomers of cyanofluorene and fused dibenzofuran have been synthesized and evaluated as host materials in yellow PhOLEDs. rsc.org

While specific research on this compound derivatives for OLED applications is not widely reported, a study on dimethyl-dihydrobenzofuran derivatives has demonstrated their potential as electron blocking materials in highly efficient and long-lifetime blue fluorescent OLEDs. researcher.life This suggests that the incorporation of the dimethylbenzofuran moiety could be a viable strategy for developing new host materials. The electronic properties of the benzofuran core can be tuned by the position and nature of substituents, which in turn affects the performance of the OLED device. researchgate.net

Table 1: Performance of a Yellow PhOLED Device Using a Dibenzofuran-Based Host Material

| Host Material | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) | Color Coordinates (at 1000 cd/m²) |

| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |

Data extracted from a study on regioisomer effects of dibenzofuran-based bipolar host materials. rsc.org

The structural characteristics of benzofuran derivatives also make them candidates for investigation in liquid crystals and organic solar cells. The rigid core of the benzofuran can be incorporated into mesogenic structures, which are the basis of liquid crystalline materials. researchgate.netnih.gov The properties of such liquid crystals, including their mesomorphic behavior, are highly dependent on the molecular structure, including the nature and position of substituents on the benzofuran ring. researchgate.netnih.govresearchgate.netresearchgate.netrsc.org For example, new liquid crystal compounds with a 5,6-difluorobenzofuran core have been synthesized and shown to exhibit a broad nematic range and high clearing points. researchgate.net

In the area of organic photovoltaics, furan and its derivatives, including benzofuran, have been explored as components of semiconductor materials for polymer solar cells. nih.govbohrium.comrsc.org The electronic properties and molecular packing of these materials are critical to the performance of the solar cell. While specific studies on this compound derivatives in these applications are not prominent, the broader research on benzofurans indicates the potential of this chemical scaffold.

Considerations in Agrochemical Design and Development

Benzofuran derivatives have been investigated for their potential applications in agriculture as herbicides, insecticides, and fungicides. The biological activity of these compounds can be significantly influenced by the substitution pattern on the benzofuran ring.

Research into isobenzofuranones has demonstrated their herbicidal activity, with some derivatives showing comparable inhibitory activity to commercial herbicides against certain plant species. nih.gov Additionally, naturally occurring and synthetic benzofurans have been shown to possess insect antifeedant properties. mdpi.com For example, studies on various benzofuran derivatives have identified structural features that contribute to their antifeedant activity against specific insect larvae. mdpi.com The fungicidal potential of benzofuran derivatives is also an active area of research. These findings suggest that the this compound scaffold could serve as a template for the design and synthesis of new agrochemicals with specific biological activities. researchgate.net

Contributions to Flavor and Fragrance Research, based on Unique Scent Profiles

The sensory properties of volatile organic compounds are intrinsically linked to their molecular structure. Benzofuran derivatives contribute to the aroma profiles of various natural products. For instance, menthofuran (B113398) (4,5,6,7-tetrahydro-3,6-dimethylbenzofuran) is a known flavor and fragrance agent with a characteristic musty odor. thegoodscentscompany.com

Biological Activity Research (Pre-clinical and Mechanistic Focus)

Benzofuran derivatives have demonstrated a wide array of biological activities in pre-clinical research, including anti-inflammatory, neuroprotective, and anticancer effects. nih.govnih.govnih.govmdpi.comnih.govnih.govnih.govresearchgate.net

In the context of anti-inflammatory research , benzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of key inflammatory mediators. nih.govnih.govresearchgate.net For example, certain heterocyclic/benzofuran hybrids have been found to inhibit the generation of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory factors by modulating the NF-κB and MAPK signaling pathways. nih.gov

Regarding neuroprotective activity , benzofuran scaffolds are being explored for their potential in the context of neurodegenerative diseases like Alzheimer's. nih.gov Studies on benzofuran-containing compounds have shown they can exhibit neuroprotective effects by reducing oxidative stress and modulating the activity of enzymes such as monoamine oxidase B (MAO-B). nih.gov Furthermore, in vitro studies using cellular models of neurodegeneration have demonstrated the antioxidant capacity of benzofuran-2-one derivatives, which protect neuronal cells from oxidative stress-induced death. researchgate.netuniroma3.itmdpi.com

The anticancer potential of benzofuran derivatives is another significant area of investigation. nih.govresearchgate.netnih.govmdpi.com Pre-clinical studies have shown that certain substituted benzofurans exhibit cytotoxic activity against various human cancer cell lines. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com The structure-activity relationship studies of benzofuran derivatives are crucial in identifying the structural modifications that enhance their anticancer potency and selectivity. nih.gov

Table 2: Investigated Biological Activities of Benzofuran Derivatives (Pre-clinical)

| Biological Activity | Key Findings | Potential Mechanism of Action |

| Anti-inflammatory | Inhibition of NO production and pro-inflammatory cytokine secretion. nih.gov | Modulation of NF-κB and MAPK signaling pathways. nih.gov |

| Neuroprotective | Reduction of oxidative stress and modulation of MAO-B activity. nih.gov | Antioxidant effects and protection against excitotoxicity. nih.govresearchgate.netuniroma3.itmdpi.com |

| Anticancer | Cytotoxicity against various cancer cell lines. nih.govmdpi.com | Induction of apoptosis. mdpi.com |

In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

Benzofuran derivatives have been widely investigated for their potential as antimicrobial agents. rsc.orgijpbs.com In vitro studies have demonstrated that certain synthetic benzofurans exhibit significant activity against a variety of bacterial and fungal pathogens.

Research into benzofuran analogs bearing aryl substituents has identified compounds with potent antibacterial effects. A study involving thirteen such compounds found that four hydrophobic analogs demonstrated favorable antibacterial activities against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.12 µg/mL. nih.gov Another study focused on benzofuran derivatives containing disulfide moieties reported remarkable antibacterial activity against plant pathogens, with EC₅₀ values against Xanthomonas axonopodis pv. citri (Xac) as low as 6.43 µg/mL. acs.org

In the realm of antifungal research, various benzofuran derivatives have shown promise. One investigation revealed that a series of novel thiazolo[3,2-a]benzimidazole derivatives incorporating a benzofuran nucleus exhibited potential antifungal activity. nih.gov Similarly, compounds isolated from the marine-derived fungus Penicillium crustosum showed antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. mdpi.com Other studies have confirmed mild to moderate antifungal activity of different benzofuran-based compounds against Candida albicans. nih.govresearchgate.net

The mechanism of action for the antifungal properties of some benzofuran derivatives is thought to be the inhibition of fungal N-myristoyltransferase. researchgate.net The collective findings underscore the potential of the benzofuran scaffold in developing new antimicrobial agents. researchgate.net

| Compound Type | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hydrophobic benzofuran analogs | Bacillus subtilis | MIC₈₀ | 0.39-3.12 µg/mL | nih.gov |

| Hydrophobic benzofuran analogs | Methicillin-resistant S. aureus | MIC₈₀ | 0.39-3.12 µg/mL | nih.gov |

| Benzofuran with disulfide moiety (V37) | Xanthomonas axonopodis pv. citri | EC₅₀ | 6.43 µg/mL | acs.org |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | MIC | 12.5 µg/mL | mdpi.com |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | MIC | 12.5 µg/mL | mdpi.com |

| Benzimidazole derivative (Compound 15) | Candida albicans | Mild Activity | Not specified | nih.gov |

Studies on Retinoic Acid Receptor Beta (RARβ) Agonism and Neurite Outgrowth In Vitro

Retinoic acid receptors (RARs) are nuclear receptors involved in various biological processes, including cell growth, differentiation, and embryonic development. nih.gov Selective agonists for the RARβ subtype are of particular interest in therapeutic research.

Studies have identified a 4,7-dimethylbenzofuran (B1206008) derivative as a potent and selective RARβ agonist. nih.gov This compound, referred to as compound 24 in the study, demonstrated a high potency at RARβ, comparable to all-trans retinoic acid (ATRA), and behaved as a full agonist. It exhibited a 13-fold selectivity for RARβ over RARα and a 5.6-fold selectivity over RARγ. nih.gov This derivative was developed as part of an effort to find potent, orally bioavailable, and less lipophilic RAR agonists compared to earlier classes of compounds. nih.gov

The process of neurite outgrowth, the extension of projections from neuronal cell bodies, is fundamental to neural development and regeneration. mdbneuro.com In vitro neurite outgrowth assays are used to assess the potential of compounds to either promote or inhibit this process. evotec.comnih.gov While direct studies linking 5,7- or 4,7-dimethylbenzofuran derivatives to neurite outgrowth are not extensively documented in the reviewed literature, the activation of RARs is a known pathway that can influence neuronal differentiation and neurite extension. Therefore, the potent RARβ agonism of the 4,7-dimethylbenzofuran derivative suggests a potential, yet to be fully explored, role in modulating neuritogenesis.

| Compound | Receptor | Activity (EC₅₀) | Selectivity (Fold) | Reference |

|---|---|---|---|---|

| 4,7-dimethylbenzofuran derivative (24) | RARβ | 1.9 nM | - | nih.gov |

| RARα | 26 nM | 13-fold (vs RARα) | ||

| RARγ | 11 nM | 5.6-fold (vs RARγ) |

In Vitro Anti-HIV Activity and Structure-Activity Relationships of Derivatives

The development of novel antiretroviral agents is crucial to combat the human immunodeficiency virus (HIV) pandemic, especially in light of emerging drug-resistant strains. nih.gov Benzofuran derivatives have emerged as a promising scaffold for the design of new anti-HIV inhibitors.

A notable example is (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (compound 4b), which proved to be a highly potent inhibitor of HIV pseudoviruses in vitro. nih.gov This compound demonstrated significant inhibitory activity against two different HIV strains, with IC₅₀ values in the sub-micromolar range. nih.gov The derivatization of such 3-benzoylbenzofurans into pyrazole (B372694) structures has also yielded potent inhibitors, with some compounds showing IC₅₀ values as low as 0.39 µM. nih.gov

Other research has explored a variety of substitutions on the benzofuran ring to understand the structure-activity relationship (SAR). Studies on 2-substituted benzofurans have shown that the presence of a spacer between the benzofuran nucleus and a heterocyclic substituent may be essential for biological activity. nih.gov For instance, certain thiazolidin-4-one and 2-thioxo-2,3-dihydro-thiazole derivatives of benzofuran have been found to produce a significant reduction in the viral cytopathic effect in vitro. nih.gov These findings indicate that the benzofuran core, particularly with substitutions at the 2, 3, 4, and 7 positions, is a viable template for developing novel anti-HIV agents. nih.govnih.gov

| Compound | Virus Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran (4b) | Q23 Pseudovirus | 0.49 ± 0.11 µM | nih.gov |

| CAP210 Pseudovirus | 0.12 ± 0.05 µM | ||

| Pyrazole derivative (5f) | Q23 Pseudovirus | 0.39 ± 0.13 µM | nih.gov |

| CAP210 Pseudovirus | 1.00 ± 0.15 µM | ||

| Thiazolidin-4-one derivative (5c) | HIV-1 | 93.19% CPE Reduction at >2.0 x 10⁻⁴ M | nih.gov |

| 2-thioxo-2,3-dihydro-thiazole derivative (9a) | HIV-1 | 59.55% CPE Reduction at 2.5 x 10⁻⁵ M | nih.gov |

Monoamine Oxidase (MAO) Inhibitory Activity and Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease and depression. nih.govsciforum.net Benzofuran derivatives have been identified as promising, selective inhibitors of MAO, particularly the MAO-B isoform. sciforum.netnih.gov

Research has shown that 2-arylbenzofuran and related compounds generally act as selective MAO-B inhibitors, with IC₅₀ values often in the nanomolar to low micromolar range. nih.gov For example, 5-Nitro-2-(4-methoxyphenyl)benzofuran was found to be the most active in its series, with an IC₅₀ of 140 nM for MAO-B and demonstrating reversible inhibition. nih.gov The selectivity for MAO-B is a desirable characteristic for treating neurodegenerative diseases, as this isoform is primarily responsible for dopamine (B1211576) metabolism in the brain. sciforum.net

The structural basis for this activity is often a trans-stilbene (B89595) core preserved within the 2-phenylbenzofuran (B156813) structure. sciforum.net Docking studies have helped to elucidate the interactions between these benzofuran inhibitors and the binding pockets of the MAO isoforms, providing a foundation for the rational design of new, more potent, and selective inhibitors. nih.gov The development of these reversible MAO-B inhibitors from the benzofuran class holds potential for future neuroprotective therapies. nih.gov

| Compound | Target Isoform | Activity (IC₅₀ / Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| 5-Nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | IC₅₀ = 140 nM | Selective for MAO-B | nih.gov |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Kᵢ = 0.03 µM | 99-fold for MAO-B | nih.gov |

Context within Neuroprotective Research (as a component of natural extracts)

Benzofuran derivatives are naturally present in various plant extracts and have been investigated for their neuroprotective properties. nih.govresearchgate.net These studies often focus on the ability of these compounds to protect neurons from damage induced by factors like glutamate (B1630785) excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases. nih.govnih.gov

A prominent example comes from Cortex Mori Radicis, the root bark of Morus species. nih.gov Benzofuran-type stilbenes isolated from this traditional medicine, specifically moracin O, moracin R, and moracin P, demonstrated significant neuroprotective activity against glutamate-induced cell death in human neuroblastoma cells in vitro. nih.gov Molecular docking studies suggest that these compounds may exert their effects by mediating the metabotropic glutamate receptor 1 (mGluR₁) pathway. nih.gov

Furthermore, a synthetic benzofuran-containing organoselenium compound, TFSeB, has been shown to exert neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov This compound was found to normalize the activity of acetylcholinesterase (AChE) and MAO-B, both of which are linked to cognitive decline. nih.gov These findings, derived from research on both natural extracts and their synthetic analogs, highlight the potential of the benzofuran scaffold in the development of therapies for neurodegenerative conditions. nih.govelsevierpure.com

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Selectivity

Future synthetic research should prioritize the development of novel and efficient pathways to 5,7-Dimethylbenzofuran that adhere to the principles of green chemistry. While classical methods for benzofuran (B130515) synthesis exist, many suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste. The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, will be a critical metric for evaluating new synthetic strategies.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cyclization | High efficiency, good functional group tolerance | Ligand design, optimization of reaction conditions for selectivity |

| One-Pot Multicomponent Reactions | Step-economy, reduced waste | Discovery of novel reaction cascades, catalyst development |

| Catalyst-Free Methods | Sustainability, reduced metal contamination | Exploration of alternative energy sources (microwaves, light) |

Deeper Elucidation of Complex Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Future research should leverage a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of these transformations.

In situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction kinetics and the identification of transient intermediates. This experimental data, when coupled with computational studies, can offer a comprehensive picture of the reaction pathway. Density Functional Theory (DFT) calculations, for example, can be employed to model reaction energy profiles, transition states, and the influence of catalysts and substituents on the reaction mechanism. Such a synergistic approach will enable a more rational and predictive approach to synthetic route development.

Exploration of New Material Science Applications and Optoelectronic Properties

Benzofuran derivatives have emerged as promising candidates for applications in material science, particularly in the field of organic electronics. Their rigid, planar structure and tunable electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific influence of the 5,7-dimethyl substitution pattern on the photophysical and electronic properties of the benzofuran core is an unexplored area ripe for investigation.

Future research should focus on the synthesis and characterization of this compound-containing materials. Key properties to be investigated include their absorption and emission spectra, fluorescence quantum yields, and charge carrier mobilities. Computational modeling can be used to predict the electronic structure and optical properties of these materials, guiding the design of derivatives with tailored characteristics for specific optoelectronic applications. For instance, the introduction of electron-donating or -withdrawing groups to the this compound scaffold could be explored to fine-tune the HOMO and LUMO energy levels for efficient charge injection and transport in OLEDs.

Expansion of Biological Activity Investigations into Novel Therapeutic Areas (Pre-clinical) and Target Identification

The benzofuran scaffold is a well-established pharmacophore found in numerous biologically active compounds, with a significant number of derivatives exhibiting anticancer properties. mdpi.com While this is a promising starting point, the biological activity of this compound in other therapeutic areas remains largely unexplored. Future preclinical investigations should aim to broaden the scope of its biological evaluation.

Given the neuroprotective effects observed in some benzofuran derivatives, investigating the potential of this compound and its analogs in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a logical next step. biomolther.org Furthermore, the antimicrobial properties of benzofurans against a range of bacterial and fungal pathogens warrant a thorough screening of this compound for similar activities. A crucial aspect of these investigations will be the identification of the specific molecular targets through which this compound exerts its biological effects. Techniques such as affinity chromatography, proteomics, and molecular docking can be employed to pinpoint the protein or nucleic acid targets, providing valuable insights into its mechanism of action.

Systematic Structure-Activity Relationship (SAR) Studies for Rational Design of Functionalized Derivatives

To guide the development of this compound-based compounds with enhanced potency and selectivity for specific applications, systematic structure-activity relationship (SAR) studies are essential. These studies involve the synthesis of a library of analogs with modifications at various positions of the this compound core and evaluating how these changes affect their biological activity or material properties.

For medicinal chemistry applications, SAR studies can help identify the key structural features required for potent and selective interaction with a biological target. For example, the nature and position of substituents on the benzofuran ring can significantly impact binding affinity and efficacy. mdpi.com Similarly, in material science, understanding how structural modifications influence photophysical and electronic properties is crucial for the rational design of new materials with optimized performance. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used in conjunction with experimental data to develop predictive models that can accelerate the design and discovery of novel functionalized derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.